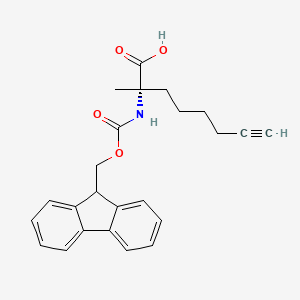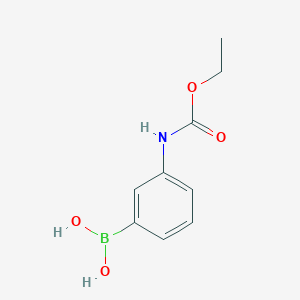
3-(Ethoxycarbonylamino)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, in particular, has an ethoxycarbonylamino group attached to the phenyl ring, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonylamino)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenylboronic acid derivative.
Functionalization: The phenylboronic acid is then functionalized with an ethoxycarbonylamino group. This can be achieved through a series of reactions, including esterification and amination.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also include continuous flow processes to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonylamino)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylamino group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Ethoxycarbonylamino)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be used to capture and release target molecules under specific conditions . The compound can also interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid without the ethoxycarbonylamino group.
4-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonylamino group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
3-(Ethoxycarbonylamino)phenylboronic acid is unique due to the presence of the ethoxycarbonylamino group, which can influence its reactivity and interactions. This makes it particularly useful in applications where specific binding or reactivity is required.
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
InChI Key |
XDTOCWNQGOYGSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
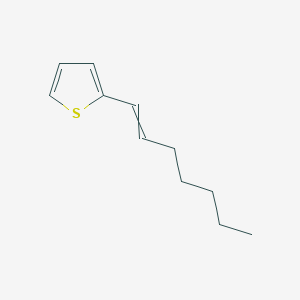
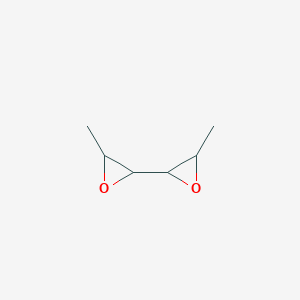
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
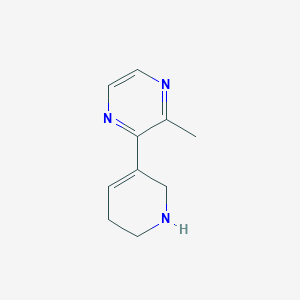
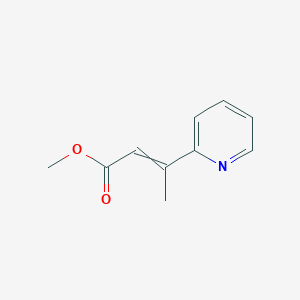
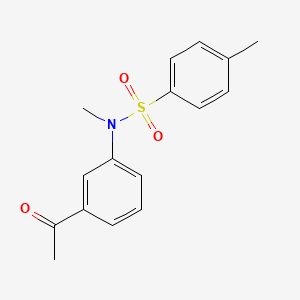
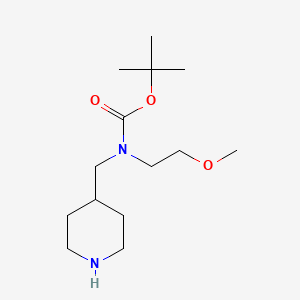
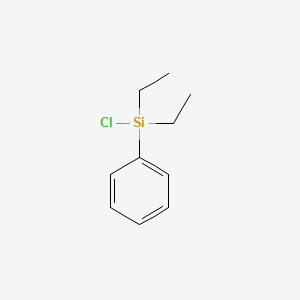
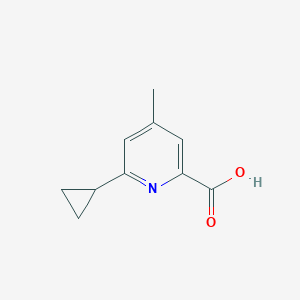
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
